molecular formula C16H12ClFN2O2S2 B2913478 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1788678-69-2

3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2913478
CAS No.: 1788678-69-2
M. Wt: 382.85
InChI Key: ODIRWNFQUBZJRO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring linked to a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 2-(2-methylthiazol-4-yl)phenyl moiety. Its structure integrates halogen atoms (Cl, F) and a thiazole ring, which are common pharmacophores in drug design for enhancing binding affinity and metabolic stability.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c1-10-19-16(9-23-10)12-4-2-3-5-15(12)20-24(21,22)11-6-7-14(18)13(17)8-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRWNFQUBZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Key Reaction Types

Based on structural analogs and literature data ( , , , , ):

Nucleophilic Substitution Reactions

  • Halogen (Cl/F) displacement : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution (NAS).
    • Example : Chloro or fluoro groups may be replaced by amines, alkoxides, or thiols under basic conditions.
    • Conditions : DMF/EtOH, K₂CO₃, reflux ( , ).

Sulfonamide Functionalization

  • Hydrolysis : The sulfonamide group can undergo hydrolysis to form sulfonic acids under acidic or basic conditions.
    • Example : RSO2NH2+H2OH+/OHRSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RSO}_3\text{H}+\text{NH}_3
    • Conditions : H₂SO₄ (conc.) or NaOH (aq.), elevated temperatures ( , ).
  • Alkylation/Acylation : The sulfonamide nitrogen may react with alkyl halides or acyl chlorides.
    • Example : RSO2NH2+R XRSO2NHR \text{RSO}_2\text{NH}_2+\text{R X}\rightarrow \text{RSO}_2\text{NHR }
    • Conditions : DIPEA, DMF, 0–25°C ( ).

Thiazole Ring Modifications

  • Electrophilic Substitution : The 2-methylthiazole moiety may undergo halogenation or nitration.
    • Example : Bromination at the 5-position of thiazole using NBS ( ).
  • Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to introduce aryl/alkyl groups ( , ).

Reaction Data Table

Reaction Type Reagents/Conditions Products/Outcomes References
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C (with amines)Cl/F replaced by -NHAr, -OAr, -SAr ,
Sulfonamide Hydrolysis6M HCl, reflux, 12hBenzenesulfonic acid derivative
Thiazole BrominationNBS, CCl₄, 0°C5-Bromo-2-methylthiazole intermediate
Pd-Catalyzed CouplingPd(PPh₃)₄, K₃PO₄, toluene, 110°CBiaryl derivatives via Suzuki coupling

Experimental Insights

  • Sulfonamide Stability : The compound resists oxidation under mild conditions but degrades in strong acids (e.g., HNO₃) ( , ).
  • Thiazole Reactivity : The 2-methyl group sterically hinders electrophilic attack, directing substitutions to the 5-position ( ).
  • Selectivity : Competing reactivity between the sulfonamide and thiazole groups requires careful optimization ( ).

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent variations, molecular characteristics, and reported biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide (Target) C₁₆H₁₂ClFN₃O₂S₂ (est.) ~407.9 (est.) 3-Cl, 4-F benzene; 2-(2-methylthiazol-4-yl)phenyl N/A (structural focus) N/A
MP-A08 C₂₆H₂₅N₃O₄S₂ 507.6 4-methylphenyl sulfonamide; iminomethylphenyl linker Dual SphK1/2 inhibitor (Ki = 27 μM for SphK1, 7 μM for SphK2)
N-(benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide C₁₄H₁₁ClN₂O₂S₂ 338.8 3-Cl, 4-methyl benzene; benzo[d]thiazol-2-yl Synthetic route optimized (highest yield: 78%)
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide C₁₃H₁₆ClFN₄O₂S 346.8 3-Cl, 4-F benzene; triazole-containing alkyl chain No bioactivity data; notable for heterocyclic side chain
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₉H₁₇ClFN₃O₄S 437.9 3-Cl, 4-F benzene; pyridazinone and methoxyphenyl Potential kinase modulation (pyridazinone scaffold)
4-Chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide C₁₉H₁₉ClN₂O₄S₂ 439.0 4-Cl benzene; dimethoxyphenyl-substituted thiazole Structural analog with enhanced solubility (methoxy groups)

Key Structural and Functional Differences:

Substituent Diversity :

  • The target compound uniquely combines a 2-methylthiazole and halogenated benzene, balancing hydrophobicity and electronic effects. In contrast, MP-A08 lacks halogenation but includes a bis-sulfonamide structure for dual SphK inhibition .
  • N-(benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide replaces the thiazole with a benzothiazole, increasing aromaticity and molecular weight (338.8 vs. ~407.9) .

Biological Activity: MP-A08 demonstrates ATP-competitive inhibition of SphK1/2, highlighting the role of sulfonamide-linked aromatic systems in enzyme binding. The target compound’s thiazole-phenyl group may similarly engage hydrophobic enzyme pockets . Pyridazinone- and triazole-containing analogs (e.g., ) introduce heterocycles that could modulate solubility or target selectivity .

Synthetic Feasibility :

  • Benzo[d]thiazole derivatives () are synthesized via optimized routes (78% yield), suggesting scalability for similar compounds. The target’s thiazole-phenyl group may require specialized coupling reagents .

Research Findings and Implications

  • MP-A08: Demonstrates that sulfonamide derivatives with extended aromatic systems (e.g., iminomethyl linkers) can achieve dual kinase inhibition, though higher Ki values suggest room for optimization .
  • Thiazole vs. Benzothiazole : Substituting thiazole with benzothiazole () reduces molecular weight but may limit membrane permeability due to increased planarity .
  • Heterocyclic Side Chains: Triazole- and pyridazinone-containing analogs () show that polar side chains can enhance water solubility, critical for in vivo efficacy .

Biological Activity

3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14ClFN3O2S\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_3\text{O}_2\text{S}

This structure features a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its antibacterial, antifungal, and anticancer properties.

1. Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiazole rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (µg/mL)
S. pneumoniae0.008
Staphylococcus epidermidis0.030
Streptococcus pyogenes0.060

These results suggest that the compound may effectively inhibit bacterial growth by targeting specific enzymes involved in DNA replication.

2. Antifungal Activity

The compound also demonstrates antifungal properties, with studies indicating effectiveness against common fungal strains such as Candida albicans. The observed MIC values were comparable to those of standard antifungal agents .

3. Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Research has shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes essential for tumor growth .

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of thiazole-based sulfonamides, including our compound of interest. The research demonstrated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria while potentially inducing apoptosis in cancer cells through different pathways .

Q & A

Q. What are the key synthetic strategies for 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

Answer: The synthesis typically involves sequential functionalization of the benzene and thiazole rings. A common approach includes:

  • Sulfonamide coupling : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(2-methylthiazol-4-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous THF or DCM.
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, as described for analogous thiazole-containing sulfonamides .
    Characterization methods :
    • NMR spectroscopy (¹H, ¹³C, 19F) to confirm regiochemistry and purity.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Answer:

  • Solubility : Test in DMSO (primary stock) followed by dilution in assay buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) to prevent precipitation.
  • Stability :
    • LC-MS stability studies under physiological conditions (37°C, pH 7.4) to monitor degradation over 24–72 hours.
    • Cryopreservation at -80°C in argon-purged vials to prevent oxidation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in NaVselectivity data across species?

Answer: Contradictions often arise from species-specific residue variations in voltage-sensing domains. Mitigation approaches include:

  • Computational docking : Homology modeling (e.g., Rosetta, MOE) to compare human vs. rodent NaV1.7 binding pockets.
  • Chimeric channel assays : Replace human NaV1.7 domains with rodent counterparts to identify critical residues.
  • Patch-clamp electrophysiology : Direct measurement of IC50 shifts in HEK293 cells expressing human/rodent NaV1.7 .

Q. How are metabolic liabilities (e.g., CYP inhibition) addressed during lead optimization?

Answer:

  • Structural alerts : Remove or modify moieties with known CYP affinity (e.g., electron-rich heterocycles) via SAR studies.
  • In vitro CYP assays : Incubate with human liver microsomes (HLMs) and CYP isoform-specific substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan).
  • Prodrug design : Introduce metabolically labile groups (e.g., esters) to bypass first-pass metabolism .

Q. What analytical techniques validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of NaV1.7 in lysates or live cells.
  • Fluorescent probes : Competitive binding assays using TAMRA-conjugated derivatives (λex/em = 540/580 nm).
  • SPR/BLI : Quantify binding kinetics (ka/kd) using recombinant NaV1.7 voltage-sensing domains .

Q. How are off-target effects on related ion channels (e.g., NaV1.5) minimized?

Answer:

  • Selectivity screening : Profile against NaV1.1–1.9 using automated patch-clamp platforms (e.g., IonWorks Barracuda).
  • Molecular dynamics simulations : Identify hinge regions unique to NaV1.7 for selective interactions.
  • Mutagenesis : Introduce NaV1.5 residues into NaV1.7 to pinpoint selectivity determinants .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm target exposure.
  • Transporter effects : Assess efflux by P-gp/BCRP using Caco-2 or MDCK-MDR1 cell models.
  • Metabolite identification : Use HRMS to detect active/inactive metabolites in hepatocyte incubations .

Q. What methods confirm the absence of reactive metabolite formation?

Answer:

  • Glutathione (GSH) trapping : Incubate with HLMs and GSH, then screen for adducts via LC-MS/MS.
  • Covalent binding assays : Radiolabeled compound (³H/¹⁴C) incubated with liver microsomes; quantify irreversible binding .

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